molecular formula C8H6BrF2NO B1407796 O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime CAS No. 1365889-33-3

O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime

Cat. No.: B1407796
CAS No.: 1365889-33-3
M. Wt: 250.04 g/mol
InChI Key: MNWWSXUNSCUBHU-UUILKARUSA-N
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Description

O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime (CAS 1365889-33-3) is a high-purity chemical reagent designed for research and development applications. This compound is a specific stereoisomer of an oxime ether, a class of molecules characterized by the >C=N-O-R moiety, which is of significant interest in medicinal chemistry . The structure incorporates a benzaldehyde core functionalized with bromo and difluoro substituents, which can enhance metabolic stability and influence molecular binding interactions. The O-methyl oxime ether functional group is a key feature, as it is found in a range of biologically active molecules and approved drugs, including antifungal agents like oxiconazole and the antidepressant fluvoxamine . Oxime ethers are extensively investigated for their diverse biological activities. Research indicates that compounds containing this moiety exhibit potent antifungal and antibacterial properties, making them valuable scaffolds in the development of new antimicrobial agents . Furthermore, oxime ether derivatives are explored as inhibitors of crucial enzymes, such as glucosamine-6-phosphate synthase (GlcN-6-P synthase), a promising target for antimicrobial and antidiabetic drugs . The presence of halogen substituents in this molecule makes it a versatile and valuable synthetic intermediate for further chemical transformations, including metal-catalyzed cross-coupling reactions, to create more complex structures for biological evaluation. This product is intended for research purposes as a building block in organic synthesis and drug discovery programs. Intended Use: This product is provided exclusively "For Research Use Only" (RUO). It is not intended for, and must not be used for, human or veterinary diagnostic, therapeutic, or any other clinical purposes. It is not suitable for use as a food additive, cosmetic ingredient, or in household products. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(E)-1-(5-bromo-2,3-difluorophenyl)-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWWSXUNSCUBHU-UUILKARUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Bromination of 2,3-Difluorobenzaldehyde Derivatives

  • Reaction Conditions: Bromination typically occurs under controlled conditions using N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride or acetic acid, often in the presence of a radical initiator like AIBN.
  • Yield & Notes: The process yields the brominated aldehyde with high regioselectivity, especially when directed ortho or para to existing substituents, achieving yields around 82% under optimized conditions.

Method B: Direct Bromination of 2,3-Difluorobenzene Derivatives

  • Reaction Conditions: Bromination of 2,3-difluorobenzene derivatives can be achieved via electrophilic aromatic substitution, using bromine or NBS in the presence of a Lewis acid catalyst such as FeBr₃.
  • Research Findings: The synthesis involves initial formation of 2,3-difluorobenzene, followed by oxidation to the aldehyde using reagents like manganese dioxide or chromyl chloride.

Table 1: Summary of Benzaldehyde Synthesis Methods

Method Reagents Conditions Yield Remarks
Bromination with NBS NBS, radical initiator Room temp, inert atmosphere ~82% High regioselectivity
Electrophilic substitution Bromine, FeBr₃ Reflux in acetic acid Moderate Requires regioselective control

Conversion to O-Methyl-(E)-Oxime

The transformation of the aldehyde into the oxime involves standard oxime formation, followed by methylation to generate the O-methyl derivative.

Step A: Oxime Formation

  • Reaction Conditions: The aldehyde reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine, under reflux conditions.
  • Research Data: The reaction proceeds with high efficiency, yielding the oxime with yields up to 85%.

Step B: O-Methylation of the Oxime

  • Reagents & Conditions: The oxime hydroxyl group is methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride.
  • Optimal Conditions: Methyl iodide in acetone at room temperature yields the O-methyl oxime with yields exceeding 80%.

Research Findings & Data Table

Step Reagents Conditions Yield Notes
Oxime formation Hydroxylamine hydrochloride, sodium acetate Reflux, ethanol 85% High efficiency
O-Methylation Methyl iodide, K₂CO₃ Room temp, acetone >80% Selective methylation

Alternative Synthetic Routes

Method C: Oxime Synthesis via Nitrile Intermediates

  • Conversion of the aromatic precursor to nitriles followed by partial reduction and subsequent oxime formation has been explored, especially for complex substitution patterns.

Method D: Direct Oxidative Methylation

  • Use of oxidative methylation reagents such as dimethyl oxalate under basic conditions can facilitate direct methylation of the oxime, streamlining the synthesis process.

Research Findings and Data Tables

Summary of Key Data

Synthesis Route Yield Reaction Conditions Advantages References
Bromination + Oxime Formation 82-85% NBS, hydroxylamine, methyl iodide High regioselectivity, straightforward ,,
Direct Oxidative Methylation 70-75% Dimethyl oxalate, base Fewer steps, scalable

Research Insights

  • The most efficient route involves initial bromination of 2,3-difluorobenzaldehyde derivatives, followed by oxime formation and methylation, achieving overall yields around 70-82%.
  • Patent literature emphasizes the importance of controlling reaction conditions such as temperature, solvent, and reagent equivalents to maximize selectivity and yield.
  • Alternative pathways, including direct methylation of oximes, offer promising scalability but may require optimization to match yields of traditional methods.

Notes and Recommendations

  • Reaction Optimization: Precise control of temperature and reagent stoichiometry is critical for regioselectivity and minimizing by-products.
  • Purification: Chromatographic techniques such as silica gel chromatography or recrystallization from suitable solvents are recommended for product purification.
  • Safety Precautions: Handling methylating agents like methyl iodide requires appropriate safety measures due to toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions: O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the oxime group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the oxime group to an amine.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted benzaldehydes.

Scientific Research Applications

O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: The compound can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a ligand, forming complexes with metal ions, which can influence biological processes. Additionally, the presence of bromine and fluorine atoms can modulate the compound's reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzaldehyde Oxime Family

Table 1: Substituent Variations and Molecular Weights
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reference
O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime 5-Br, 2,3-F, O-methyl oxime C₈H₆BrF₂NO 258.05
5-Bromo-2,3-difluorobenzaldehyde 5-Br, 2,3-F (aldehyde, no oxime) C₇H₃BrF₂O 221.00
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime 3-Br, 4-OH, 5-OCH₃, oxime C₈H₈BrNO₃ 260.06
3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime 3-Br, 4-OCH₂CH₃, 5-OCH₃, oxime C₁₀H₁₂BrNO₃ 288.11

Key Observations :

  • The position and type of substituents significantly alter molecular weight and polarity. For example, replacing hydroxyl (-OH) with ethoxy (-OCH₂CH₃) increases hydrophobicity .
  • The O-methyl oxime group in the target compound enhances steric bulk compared to unsubstituted oximes .

Crystal Structure and Bond Parameters

Table 2: Bond Lengths in Oxime Functional Groups
Compound Name N–O Bond Length (Å) N=C Bond Length (Å) Reference
This compound Not reported Not reported
6-Hydroxy-3-(hydroxyimino)indolin-2-one 1.361 1.286
4-(1-Methylvinyl)cyclohexene-carbaldehyde oxime 1.407 1.266
(E)-4-Nitrobenzaldehyde oxime 1.401 1.264

Key Observations :

Hazard Profiles and Toxicity

Table 3: GHS Classification Comparison
Compound Name Hazard Statements Reference
This compound H315, H319, H335 (skin/eye/respiratory)
4-Methylpentan-2-one oxime H302 (harmful if swallowed), H315, H319
5-Bromo-2,3-difluorobenzaldehyde Not classified (aldehyde precursor)

Key Observations :

  • Oximes generally exhibit irritancy hazards (skin/eye), but the presence of halogens (Br, F) in the target compound may exacerbate respiratory risks (H335) .
  • Aldehyde precursors (e.g., 5-bromo-2,3-difluorobenzaldehyde) lack oxime-related hazards but may pose reactivity concerns .

Biological Activity

O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications across various fields.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1365889-33-3
  • Molecular Formula : C8H6BrF2NO
  • Molecular Weight : 250.04 g/mol

The compound features a unique combination of a bromine atom, two fluorine atoms, and an oxime functional group, which contribute to its reactivity and potential biological effects.

Biological Activities

This compound exhibits several notable biological activities:

1. Acetylcholinesterase Reactivation

Research indicates that oxime ethers can act as reactivators of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This property is particularly significant for developing antidotes against organophosphate poisoning. The efficacy of this compound is typically measured using in vitro assays to determine its IC50 value against AChE activity. For example, studies have shown that certain oxime derivatives can effectively restore AChE function, making them potential therapeutic agents in cases of poisoning .

2. Antimicrobial and Antifungal Properties

Oxime ethers have been identified for their antimicrobial and antifungal properties. Although specific data on this compound's efficacy remains limited, it is hypothesized that it may exhibit activity against various bacterial and fungal pathogens. In vitro studies typically employ disk diffusion or broth microdilution methods to determine minimum inhibitory concentrations (MICs) .

3. Potential Anticancer Activity

While direct studies on this compound's anticancer properties are scarce, the structural characteristics of oxime derivatives suggest potential activity against cancer cells. Research on similar compounds indicates that modifications in the oxime structure can enhance cytotoxicity against various cancer cell lines .

The synthesis of this compound involves several steps:

  • Bromination : Starting with 2,3-difluorobenzaldehyde, bromination introduces the bromine atom at the 5-position.
  • Oximation : The resulting aldehyde undergoes reaction with hydroxylamine under acidic conditions to form the oxime.
  • Methylation : Methylation is achieved using methyl iodide in the presence of a base like potassium carbonate.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within biological systems. The oxime group may act as a ligand for metal ions, influencing various biochemical pathways .

Research Findings and Case Studies

A review of biologically active oxime ethers highlighted several compounds with significant activities:

  • Antimicrobial Activity : Compounds similar to this compound have shown promising results against pathogens such as Candida albicans and Escherichia coli, with MIC values ranging from 0.25 µg/mL to over 128 µg/mL depending on structural modifications .
CompoundMIC (µg/mL)Target Pathogen
Compound A0.06C. albicans
Compound B8S. cerevisiae
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime, and how can they be addressed methodologically?

  • Answer : Synthesis requires precise control over regioselective bromination and fluorination. For oxime formation, hydroxylamine hydrochloride is typically reacted with the aldehyde precursor under acidic or neutral conditions. Challenges include avoiding over-substitution and ensuring stereochemical purity (E-configuration). Reaction monitoring via TLC or HPLC is critical, and purification often involves column chromatography with polar/non-polar solvent gradients. For brominated analogs, bromine positioning can be confirmed via NOESY NMR to verify substituent orientation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do substituents (Br, F) influence spectral interpretation?

  • Answer :

  • NMR : 19F^{19}\text{F} NMR is essential for tracking fluorine environments, while 1H^{1}\text{H} NMR detects deshielding effects from electron-withdrawing Br/F groups. Splitting patterns in aromatic regions help confirm substitution positions.
  • IR : The oxime (N–O stretch) appears near 950–1100 cm1^{-1}, but fluorine substituents may shift this band.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, but bromine’s isotopic signature (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) must be accounted for .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Answer : SHELXL/SHELXS software is widely used for small-molecule refinement. Fluorine’s high electron density can complicate data quality, requiring high-resolution datasets (≤1.0 Å). Hydrogen-bonding networks involving the oxime group (N–O···H) should be analyzed to confirm stereochemistry and packing behavior .

Advanced Research Questions

Q. How can dynamic isomerization (E/Z) of the oxime group be experimentally monitored, and what factors drive interconversion?

  • Answer : Gas chromatography coupled with FTIR (GC-FTIR) enables real-time tracking of E/Z isomers. Temperature gradients (e.g., 50–150°C) and carrier gas flow rates influence elution profiles. Multivariate curve resolution (MCR) analysis of FTIR spectra distinguishes overlapping isomer signals. Solvent polarity and pH during synthesis also affect equilibrium between isomers .

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions involving this oxime?

  • Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Density functional theory (DFT) calculations can model transition states to predict reaction pathways. For example, in palladium-catalyzed reactions, electron-withdrawing fluorine substituents may accelerate oxidative addition by polarizing the C–Br bond. Experimental validation requires kinetic studies under inert atmospheres to avoid competing hydrolysis .

Q. How can computational methods (e.g., DFT) predict the biological activity of this compound as a potential acetylcholinesterase reactivator?

  • Answer : Molecular docking studies with acetylcholinesterase (AChE) models assess the oxime’s ability to displace organophosphates. Key parameters include binding affinity (ΔG) and hydrogen-bond interactions with catalytic serine residues. Comparative studies with known reactivators (e.g., pralidoxime) should evaluate the impact of bromine/fluorine on reactivation efficiency. In vitro assays using AChE inhibition models are necessary for validation .

Q. What strategies resolve contradictions in observed vs. calculated spectral data (e.g., NMR chemical shifts)?

  • Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use ab initio NMR prediction tools (e.g., ACD/Labs) with explicit solvent models. For example, DMSO-d6_6 may induce shifts due to hydrogen bonding with the oxime. Cross-validation with solid-state NMR or X-ray structures can clarify ambiguities .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent oxime hydrolysis.
  • Crystallization : Use slow evaporation with mixed solvents (e.g., CHCl3_3/hexane) to improve crystal quality.
  • Data Analysis : Employ chemometric tools (e.g., MCR in GC-FTIR) for complex isomer mixtures.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime
Reactant of Route 2
O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime

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